2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid
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Overview
Description
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid typically involves the reaction of 2-aminophenol with aldehydes or other suitable precursors under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst, such as a nanocatalyst or metal catalyst, under reflux conditions. The reaction is carried out in water, and the product is obtained in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid
- This compound derivatives
- Benzoxazole derivatives with different substituents
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Compared to other benzoxazole derivatives, this compound may exhibit enhanced antimicrobial or anticancer properties due to the presence of the sulfanyl group and the benzoic acid moiety .
Biological Activity
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzoxazole ring linked to a benzoic acid moiety via a sulfanyl group. This unique structural arrangement is believed to enhance its reactivity and biological interactions, making it a subject of interest in various fields of biological research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism behind this activity may involve the disruption of cell membrane integrity or the inhibition of key metabolic enzymes essential for bacterial survival.
Antifungal Properties
In addition to its antibacterial effects, the compound also demonstrates antifungal activity. Studies have reported its efficacy against several fungal pathogens, indicating that it could be developed into a therapeutic agent for treating fungal infections.
Anticancer Effects
The anticancer potential of this compound has been explored in various studies. The compound may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. Its ability to modulate these pathways positions it as a candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Action : Likely involves inhibition of key enzymes or disruption of cellular structures.
- Anticancer Mechanism : Induction of apoptosis and inhibition of proliferation through modulation of signaling pathways.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone | Benzoxazole with phenyl group | Antimicrobial, Antifungal |
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide | Benzoxazole with hydrazide moiety | Enzyme inhibition, Antimicrobial |
Benzoxazole derivatives | Varies based on substituents | Diverse biological activities |
The presence of the sulfanyl group in this compound enhances its reactivity compared to other benzoxazole derivatives, potentially leading to improved biological efficacy.
Case Studies
Several studies have investigated the biological activities associated with this compound:
- Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited gram-positive and gram-negative bacteria at low concentrations. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics .
- Anticancer Research : In vitro studies showed that treatment with this compound resulted in decreased viability of cancer cell lines such as MCF-7 and HeLa. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
- Fungal Inhibition Trials : The compound was tested against common fungal pathogens and exhibited strong antifungal activity, with effective concentrations comparable to established antifungal agents.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)11-6-2-1-5-10(11)9-20-15-16-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUXINYILGLYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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